molecular formula C10H8N4 B6168877 2-(3-amino-1H-pyrazol-1-yl)benzonitrile CAS No. 1247428-25-6

2-(3-amino-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B6168877
CAS No.: 1247428-25-6
M. Wt: 184.2
InChI Key:
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Description

2-(3-amino-1H-pyrazol-1-yl)benzonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an amino group attached to the pyrazole ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds. One common method is the reaction of 3-amino-1H-pyrazole with 2-cyanobenzaldehyde under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-(3-amino-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The amino group and nitrile moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole: Lacks the benzonitrile moiety but shares the pyrazole core structure.

    2-cyanobenzaldehyde: Contains the benzonitrile group but lacks the pyrazole ring.

Uniqueness

2-(3-amino-1H-pyrazol-1-yl)benzonitrile is unique due to the combination of the pyrazole ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

1247428-25-6

Molecular Formula

C10H8N4

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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